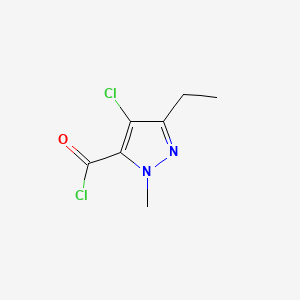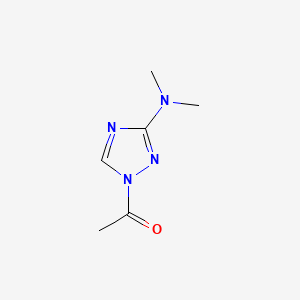
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the molecular formula C7H9ClN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylpyrazole and ethyl bromoacetate.
Reaction with Base: The 4-chloro-3-methylpyrazole reacts with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole.
Formation of Carbonyl Chloride: The 4-chloro-3-ethyl-1-methylpyrazole is then reacted with a chlorinating agent, such as thionyl chloride, to introduce the carbonyl chloride group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Hydrolysis: Aqueous acidic or basic conditions.
Condensation: Amines in the presence of a base like triethylamine.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Hydrolysis: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Condensation: Corresponding amides.
Applications De Recherche Scientifique
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds for research in enzymatic and cellular processes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming various derivatives. The molecular targets and pathways depend on the specific derivatives formed and their applications.
Comparaison Avec Des Composés Similaires
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide
Comparison:
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride is unique due to the presence of the carbonyl chloride group, making it highly reactive and useful in various synthetic applications.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is less reactive and primarily used in the synthesis of other derivatives.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide is used in the synthesis of bioactive compounds but lacks the reactivity of the carbonyl chloride group.
Propriétés
IUPAC Name |
4-chloro-5-ethyl-2-methylpyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c1-3-4-5(8)6(7(9)12)11(2)10-4/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTKMFFTJSSMPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664947 |
Source


|
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129560-00-5 |
Source


|
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








